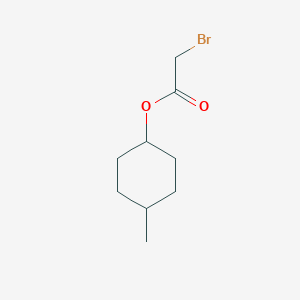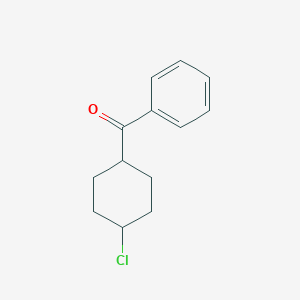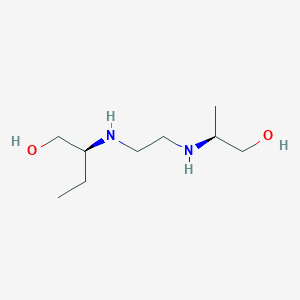
2,2'-Selenobispyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Selenobispyridine is an organic compound that belongs to the family of bipyridines, where selenium replaces the usual carbon or nitrogen atoms in the bipyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Selenobispyridine typically involves the coupling of pyridine derivatives with selenium reagents. One common method is the reaction of 2-bromopyridine with sodium selenide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium.
Industrial Production Methods: While specific industrial production methods for 2,2’-Selenobispyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Selenobispyridine can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxides back to the parent selenide compound.
Substitution: The compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: The parent selenide compound.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2,2’-Selenobispyridine has several applications in scientific research:
Coordination Chemistry: It acts as a ligand, forming complexes with transition metals
Biological Studies: The compound’s selenium content makes it a subject of interest in biological studies, particularly in understanding selenium’s role in biological systems.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, given selenium’s known antioxidant properties.
Industrial Applications:
Mecanismo De Acción
The mechanism by which 2,2’-Selenobispyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability. The selenium atom in the compound can also participate in redox reactions, contributing to its overall chemical behavior.
Comparación Con Compuestos Similares
2,2’-Bipyridine: A well-known ligand in coordination chemistry, but lacks the unique properties imparted by selenium.
4,4’-Selenobispyridine: Another selenium-containing bipyridine, but with different structural and electronic properties.
1,10-Phenanthroline: Similar in its coordination chemistry applications but differs in structure and electronic properties.
Uniqueness: 2,2’-Selenobispyridine is unique due to the presence of selenium, which imparts distinct redox properties and coordination behavior compared to its carbon or nitrogen analogs. This makes it particularly valuable in studies involving redox-active metal centers and in the development of new materials with specific electronic properties.
Propiedades
Número CAS |
66491-49-4 |
|---|---|
Fórmula molecular |
C10H8N2Se |
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
2-pyridin-2-ylselanylpyridine |
InChI |
InChI=1S/C10H8N2Se/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H |
Clave InChI |
JJKPYMNPLJBAAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)[Se]C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156854.png)
![N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14156862.png)
![2-[[6-Amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14156870.png)
![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide](/img/structure/B14156876.png)


![2-methyl-3-(3-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14156885.png)


![[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14156916.png)


![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
![5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one](/img/structure/B14156956.png)
